

An In-depth Technical Guide to the Synthesis and Characterization of p-Tolylmaleimide

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Compound of Interest

Compound Name: *p-Tolylmaleimide*

Cat. No.: *B7728571*

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Introduction

N-(p-Tolyl)maleimide, a derivative of maleimide, is a valuable chemical intermediate in organic synthesis and materials science. Its reactive double bond makes it a versatile Michael acceptor and a dienophile in Diels-Alder reactions. This reactivity profile allows for its incorporation into a wide range of molecular architectures, including polymers and biologically active molecules. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of **p-Tolylmaleimide**, offering experimental protocols and structured data for laboratory application.

Synthesis of p-Tolylmaleimide

The most common and efficient synthesis of **p-Tolylmaleimide** is a two-step process commencing with the reaction of p-toluidine with maleic anhydride to form the intermediate N-(p-tolyl)maleamic acid. This intermediate is subsequently cyclized via dehydration to yield the final product, N-(p-tolyl)maleimide.^{[1][2][3]} Acetic anhydride is commonly employed as the dehydrating agent, with sodium acetate acting as a catalyst.^{[1][3]}

Experimental Protocol: Synthesis of N-(p-tolyl)maleamic acid (Intermediate)

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.102 mol) of maleic anhydride in 100 mL of diethyl ether.
- **Addition of p-toluidine:** While stirring, slowly add a solution of 10.9 g (0.102 mol) of p-toluidine in 50 mL of diethyl ether to the maleic anhydride solution at room temperature.
- **Precipitation:** A thick, cream-colored precipitate of N-(p-tolyl)maleamic acid will form. Continue stirring for 1 hour at room temperature to ensure complete reaction.
- **Isolation:** Collect the precipitate by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials.
- **Drying:** Dry the solid product in a vacuum oven at 50-60 °C. The product is typically used in the next step without further purification.

Experimental Protocol: Synthesis of N-(p-tolyl)maleimide

- **Reaction Setup:** In a 500 mL Erlenmeyer flask, prepare a suspension of the dried N-(p-tolyl)maleamic acid (e.g., 20.5 g, 0.1 mol) in 100 mL of acetic anhydride.
- **Catalyst Addition:** Add 10 g of anhydrous sodium acetate to the suspension.
- **Cyclization:** Heat the mixture on a steam bath with constant swirling for 30 minutes. The solid will dissolve, and the solution will turn yellow.
- **Precipitation:** Cool the reaction mixture to room temperature and then pour it into 500 mL of ice-cold water with vigorous stirring.
- **Isolation:** Collect the precipitated yellow solid by vacuum filtration and wash thoroughly with cold water.
- **Purification:** Recrystallize the crude product from cyclohexane or an ethanol-water mixture to obtain pure, canary-yellow needles of N-(p-tolyl)maleimide.^[4]

Characterization of p-Tolylmaleimide

Thorough characterization is essential to confirm the identity and purity of the synthesized **p-Tolylmaleimide**. The following section details the expected analytical data.

Physical Properties

Property	Value
Molecular Formula	C ₁₁ H ₉ NO ₂
Molecular Weight	187.19 g/mol
Melting Point	148-150 °C
Appearance	Yellow solid

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of **p-Tolylmaleimide** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Assignment
~3088	C-H stretching (aromatic & vinyl)
~1708	C=O stretching (imide)
~1632	C=C stretching (aromatic)
~1316	CH ₃ bending
~823	p-substituted benzene ring

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of **p-Tolylmaleimide**.

¹H NMR (CDCl₃, 500 MHz)[5]

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.27-7.19	m	4H	Aromatic protons
6.81	s	2H	Maleimide protons
2.38	s	3H	Methyl protons

^{13}C NMR (CDCl_3 , 125 MHz)[5]

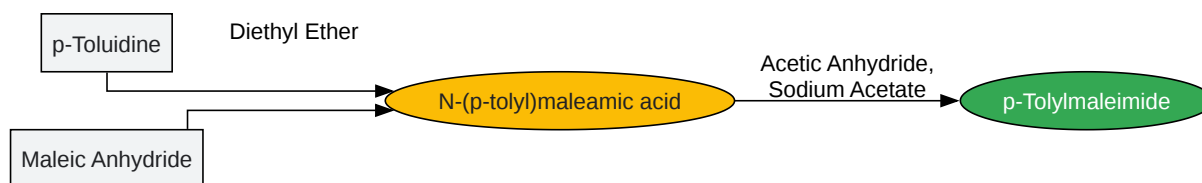
Chemical Shift (δ , ppm)	Assignment
169.6	C=O (imide)
138.0	Aromatic C-CH ₃
134.2	C=C (maleimide)
129.8	Aromatic CH
128.7	Aromatic C-N
126.0	Aromatic CH
21.1	CH ₃

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

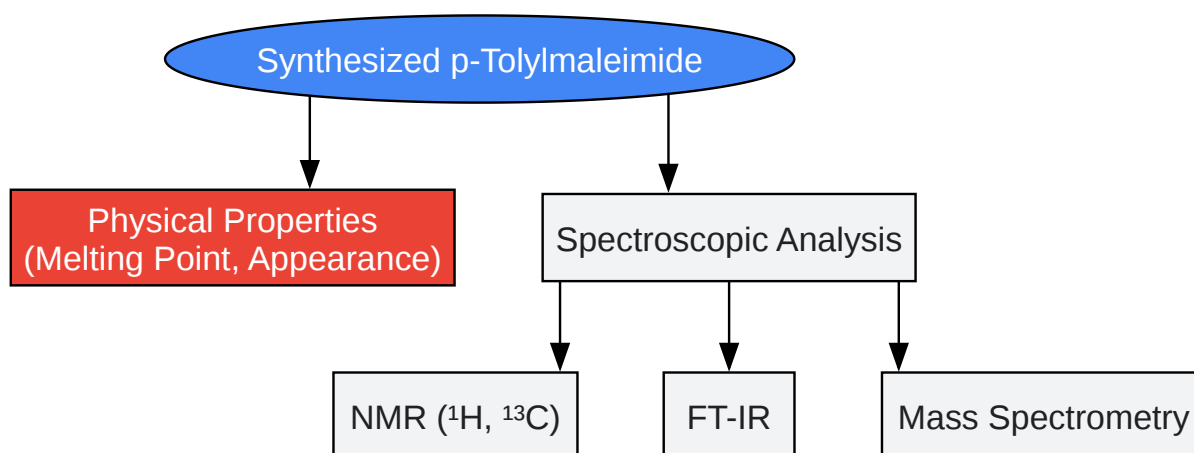
m/z Value	Assignment
187	[M] ⁺
158	[M-CO] ⁺
130	[M-CO-CO] ⁺
117	[M-CO-CO-CH ₃] ⁺

Diagrams



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Caption: Synthesis workflow for **p-Tolylmaleimide**.



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Caption: Characterization workflow for **p-Tolylmaleimide**.

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